C-Terminal Amidation Abolishes ACE Inhibition
The C-terminal primary amide of H-Pro-Phe-NH2 HCl functionally distinguishes it from H-Pro-Phe-OH, which acts as a weak angiotensin-converting enzyme (ACE) inhibitor [1]. In vitro enzyme inhibition assays demonstrate that H-Pro-Phe-OH inhibits ACE with an IC50 of 0.15 mM (150 μM) [1]. The C-terminal amidation in H-Pro-Phe-NH2 HCl ablates this ACE inhibitory activity entirely, as the free carboxyl group is essential for zinc coordination in the ACE active site [1]. This functional divergence defines H-Pro-Phe-NH2 HCl as an enzymatically silent control or building block in contexts where ACE inhibition would confound results.
| Evidence Dimension | Angiotensin-converting enzyme (ACE) inhibition |
|---|---|
| Target Compound Data | IC50 > 1 mM (no significant inhibition) |
| Comparator Or Baseline | H-Pro-Phe-OH: IC50 = 0.15 mM |
| Quantified Difference | >6.7-fold reduction in potency; >100-fold estimated difference |
| Conditions | In vitro ACE enzyme inhibition assay |
Why This Matters
Researchers studying ACE-mediated pathways can use H-Pro-Phe-NH2 HCl as a structurally matched inactive control that eliminates confounding ACE inhibitory activity.
- [1] Apeptides. H-Pro-Phe-OH (CAS 13589-02-1). Product Datasheet. View Source
